5-Bromo-3-methoxy-1H-indazole
Overview
Description
5-Bromo-3-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a methoxy group (CH3O-), and an indazole group (C7H5N2) . The indazole group is a bicyclic compound, consisting of two fused rings: a benzene ring and a pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving 1H-indazole have been explored. Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material is a useful way . In a recent study, it was found that the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .Physical And Chemical Properties Analysis
This compound is a solid substance under normal conditions . It has a molecular weight of 227.06 . The compound is yellow in color .Scientific Research Applications
Chemical Synthesis and Functionalization
5-Bromo-3-methoxy-1H-indazole serves as a crucial intermediate in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions. The compound has been utilized in Sonogashira and Suzuki cross-coupling reactions, leading to the formation of various functionalized indoles and indazoles, which are potential 5-HT receptor ligands. The versatility of 5-bromo-3-iodoindoles and 5-bromo-3-iodoindazoles in these reactions highlights the compound's significance in synthesizing a wide range of new functionalized structures (Witulski et al., 2005).
Advancements in Medicinal Chemistry
This compound is also a key player in medicinal chemistry. It has been used in the Davis-Beirut reaction to yield a diverse set of N(1),N(2)-disubstituted-1H-indazolones. These compounds are significant for their potential in further chemical modifications and diversification, paving the way for the development of novel therapeutic agents (Conrad et al., 2011).
Enzymatic and Antioxidant Activity
Compounds derived from this compound have demonstrated notable enzymatic inhibition and antioxidant activities. Specifically, derivatives have shown significant inhibitory effects against α-glucosidase activity and potent antioxidant potential through the DPPH radical scavenging assay. These findings suggest the compound's role in developing new treatments or therapeutic approaches, particularly in managing conditions like diabetes (Mphahlele et al., 2020).
Applications in Antibacterial and Anticancer Research
Derivatives of this compound have also been explored for their antibacterial and anticancer properties. Research has shown the synthesis of novel derivatives with evaluated antibacterial activities, indicating the potential of these compounds in developing new antibacterial agents. Similarly, compounds have been synthesized and screened for their anticancer activity against various cancer cell lines, demonstrating the compound's potential in cancer research and treatment (Hui et al., 2010; Bekircan et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-3-methoxy-1H-indazole are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .
Mode of Action
This compound interacts with its targets by inhibiting, regulating, and/or modulating the activity of these kinases . This interaction results in the disruption of the normal function of these kinases, which can lead to the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
It is known that the compound’s interaction with its targets can affect the cell cycle regulation and dna repair pathways . The disruption of these pathways can lead to cell cycle arrest and apoptosis, which are beneficial in the treatment of cancer .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cell cycle regulation and DNA repair pathways . This disruption can lead to cell cycle arrest and apoptosis, which can result in the death of cancer cells .
Safety and Hazards
The safety data sheet for a similar compound, 5-Bromo-1H-indazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for the study of 5-Bromo-3-methoxy-1H-indazole and similar compounds could involve further exploration of their synthesis methods, as well as their potential applications in the medical field, such as their use in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
properties
IUPAC Name |
5-bromo-3-methoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWHVHBGFZUYAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733116 | |
Record name | 5-Bromo-3-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
201483-49-0 | |
Record name | 5-Bromo-3-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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